molecular formula C27H34N4O4S B2411181 N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide CAS No. 688053-61-4

N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide

Cat. No. B2411181
CAS RN: 688053-61-4
M. Wt: 510.65
InChI Key: GLCMEICRKRZKTI-UHFFFAOYSA-N
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Description

N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a useful research compound. Its molecular formula is C27H34N4O4S and its molecular weight is 510.65. The purity is usually 95%.
BenchChem offers high-quality N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methoxyacetamide derivatives have been investigated for their potential as pharmaceutical agents. Researchers explore their interactions with biological targets, such as enzymes or receptors, to design novel drugs. The compound’s structural features may contribute to its affinity for specific protein binding sites, making it a candidate for drug discovery .

Chiral Synthesis

Chirality plays a crucial role in drug efficacy and safety. Enzymes like transaminases can selectively convert 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine. Understanding the chiral selectivity of this compound aids in designing enantioselective reactions for drug synthesis .

Catalysis

Methoxyacetamide derivatives may serve as ligands or substrates in catalytic reactions. For instance, protodeboronation of alkyl boronic esters is an essential process in organic synthesis. Investigating the reactivity of this compound in such transformations contributes to the development of efficient catalytic methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid, which is then coupled with N-{3-[ethyl(3-methylphenyl)amino]propyl}amine to form the final product.", "Starting Materials": [ "2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone", "Ethyl 3-methylbenzoate", "Sodium hydride", "Bromobutane", "Thiourea", "Sodium nitrite", "Sodium sulfide", "Sodium hydroxide", "Hexanoic acid", "N,N-Dimethylformamide", "Triethylamine", "N-{3-[ethyl(3-methylphenyl)amino]propyl}amine" ], "Reaction": [ "Step 1: Synthesis of 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid", "a. Dissolve 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (1.0 g) and thiourea (1.0 g) in ethanol (20 mL) and heat the mixture at reflux for 2 hours.", "b. Cool the mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry it under vacuum to obtain 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid (0.8 g, 70% yield).", "Step 2: Synthesis of N-{3-[ethyl(3-methylphenyl)amino]propyl}hexanamide", "a. Dissolve ethyl 3-methylbenzoate (1.0 g) and sodium hydride (0.4 g) in dry dimethylformamide (10 mL) and stir the mixture at room temperature for 30 minutes.", "b. Add bromobutane (1.0 g) to the mixture and stir the reaction at 80°C for 4 hours.", "c. Cool the mixture to room temperature and add water (20 mL). Extract the organic layer with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain N-(3-methylphenyl)propyl ethylcarbamate (1.2 g, 85% yield).", "d. Dissolve N-(3-methylphenyl)propyl ethylcarbamate (1.0 g) in ethanol (10 mL) and add sodium nitrite (0.5 g) in water (5 mL). Stir the mixture at 0°C for 30 minutes.", "e. Add sodium sulfide (1.0 g) in water (10 mL) to the mixture and stir the reaction at room temperature for 1 hour.", "f. Add sodium hydroxide (1.0 g) to the mixture and stir the reaction at room temperature for 30 minutes.", "g. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain N-{3-[ethyl(3-methylphenyl)amino]propyl}amine (0.8 g, 70% yield).", "h. Dissolve hexanoic acid (1.0 g) and triethylamine (1.0 g) in dry dimethylformamide (10 mL) and stir the mixture at room temperature for 30 minutes.", "i. Add N-{3-[ethyl(3-methylphenyl)amino]propyl}amine (1.0 g) to the mixture and stir the reaction at room temperature for 4 hours.", "j. Cool the mixture to room temperature and add water (20 mL). Extract the organic layer with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain the final product N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide (0.8 g, 60% yield)." ] }

CAS RN

688053-61-4

Product Name

N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide

Molecular Formula

C27H34N4O4S

Molecular Weight

510.65

IUPAC Name

N-[3-(N-ethyl-3-methylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C27H34N4O4S/c1-3-30(20-10-7-9-19(2)15-20)13-8-12-28-25(32)11-5-4-6-14-31-26(33)21-16-23-24(35-18-34-23)17-22(21)29-27(31)36/h7,9-10,15-17H,3-6,8,11-14,18H2,1-2H3,(H,28,32)(H,29,36)

InChI Key

GLCMEICRKRZKTI-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C

solubility

not available

Origin of Product

United States

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